2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzofuro[3,2-d]pyrimidine core, which is a fused ring system containing both benzene and pyrimidine rings. The compound also features p-tolyl and m-tolyl groups, which are derivatives of toluene, a common aromatic hydrocarbon.
Preparation Methods
The synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuro[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The p-tolyl and m-tolyl groups are then introduced via substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The p-tolyl and m-tolyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but common targets include kinases and other regulatory proteins.
Comparison with Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as:
- 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine
- N-(m-tolyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide These compounds share the same core structure but differ in the functional groups attached. The uniqueness of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide lies in its specific combination of p-tolyl and m-tolyl groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
877656-95-6 |
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Molecular Formula |
C26H21N3O4 |
Molecular Weight |
439.471 |
IUPAC Name |
N-(3-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4/c1-16-10-12-19(13-11-16)29-25(31)24-23(20-8-3-4-9-21(20)33-24)28(26(29)32)15-22(30)27-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3,(H,27,30) |
InChI Key |
NHUOTTPCSQFKLT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC(=C5)C |
solubility |
not available |
Origin of Product |
United States |
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